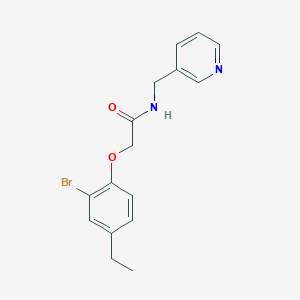![molecular formula C21H20N2OS B296730 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296730.png)
4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as a pyridine derivative and has been synthesized using different methods.
作用機序
The mechanism of action of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of certain enzymes and proteins involved in various physiological processes. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile have been studied extensively. This compound has been shown to exhibit potent antioxidant activity, which may contribute to its potential neuroprotective effects. It has also been shown to possess antimicrobial activity against certain bacteria and fungi. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may contribute to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the study of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for potential therapeutic use.
Conclusion:
4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for potential therapeutic use.
合成法
The synthesis of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be achieved using different methods. One of the most commonly used methods is the reaction of 2-amino-4-methylpyridine with 2-phenylethyl isothiocyanate followed by the reaction with ethyl cyanoacetate. This method yields the desired compound with a good yield.
科学的研究の応用
The 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been the focus of scientific research due to its potential applications in various fields. This compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C21H20N2OS |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
4-(4-methylphenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H20N2OS/c1-15-7-9-17(10-8-15)18-13-20(24)23-21(19(18)14-22)25-12-11-16-5-3-2-4-6-16/h2-10,18H,11-13H2,1H3,(H,23,24) |
InChIキー |
ZDYZFURJIXWANX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCCC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)


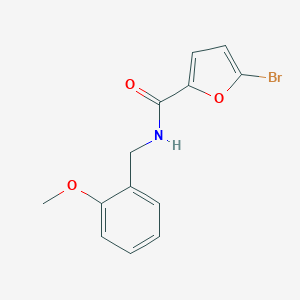
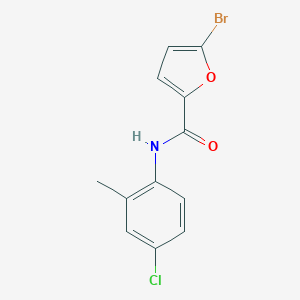
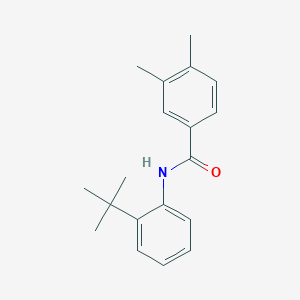
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)

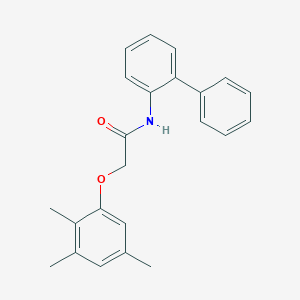
![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)
